molecular formula C15H15ClO3 B1635638 3-Chloro-3',4'-dimethoxybenzhydrol

3-Chloro-3',4'-dimethoxybenzhydrol

Cat. No.: B1635638
M. Wt: 278.73 g/mol
InChI Key: FWPANKJTMPLIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-3',4'-dimethoxybenzhydrol is a benzhydrol derivative characterized by a central carbon atom bonded to two aromatic rings. One ring features a chlorine substituent at the 3-position and a methoxy group at the 3'-position, while the adjacent ring contains a methoxy group at the 4'-position. This compound is structurally related to diphenylmethanol analogs, where substituents on the aromatic rings modulate electronic, steric, and solubility properties. The compound has been studied for its synthetic utility in organic chemistry, particularly as an intermediate in the preparation of more complex molecules . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Properties

Molecular Formula

C15H15ClO3

Molecular Weight

278.73 g/mol

IUPAC Name

(3-chlorophenyl)-(3,4-dimethoxyphenyl)methanol

InChI

InChI=1S/C15H15ClO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9,15,17H,1-2H3

InChI Key

FWPANKJTMPLIKF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(C2=CC(=CC=C2)Cl)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC(=CC=C2)Cl)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents Key Properties Applications/Notes
3-Chloro-3',4'-dimethoxybenzhydrol 3-Cl, 3'-OMe, 4'-OMe Moderate polarity due to electron-withdrawing Cl and electron-donating OMe groups. Discontinued; potential intermediate for pharmaceuticals or agrochemicals .
4-(Dimethylamino)-3'-methylbenzhydrol 4-NMe₂, 3'-Me Enhanced solubility in polar solvents due to NMe₂; steric hindrance from Me. Likely used in dye synthesis or as a ligand in coordination chemistry .
4-Methoxy-3'-methylbenzhydrol 4-OMe, 3'-Me Reduced reactivity compared to chloro analogs; increased lipophilicity. Intermediate in fine chemical synthesis .
4-tert-Butyl-3'-chlorobenzhydrol 4-tBu, 3'-Cl High steric bulk from tBu; Cl enhances electrophilicity. Stabilizes intermediates in polymerization or catalysis .
3,4-Dichloro-3'-fluorobenzhydrol 3-Cl, 4-Cl, 3'-F Strong electron-withdrawing effects from Cl and F; high reactivity. Candidate for halogenated drug precursors .
γ-p'-Dimethoxybenzhydrol 4-OMe, 4'-OMe Symmetric OMe groups; planar aromatic system. Historical use in synthesizing diaryl ketones via Friedel-Crafts reactions .

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (Cl, F) : Increase electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., this compound vs. 3,4-Dichloro-3'-fluorobenzhydrol) .
  • Electron-Donating Groups (OMe, NMe₂) : Improve solubility in polar media and stabilize intermediates via resonance (e.g., 4-Methoxy-3'-methylbenzhydrol) .
  • Steric Effects : Bulky groups like tert-butyl hinder rotational freedom, impacting crystal packing and catalytic activity .

Synthetic Utility :

  • This compound and analogs are precursors to diaryl ketones, which are foundational in medicinal chemistry (e.g., via Friedel-Crafts alkylation) .
  • Halogenated derivatives (e.g., 3,4-Dichloro-3'-fluorobenzhydrol) are valuable in synthesizing bioactive molecules due to their reactivity .

This underscores the need for careful handling of methoxy/chloro-substituted aromatics.

Research Findings and Structural Analysis

  • Crystallographic Studies : Tools like SHELX and ORTEP have been pivotal in determining the crystal structures of benzhydrol derivatives. For example, the planarity of γ-p'-dimethoxybenzhydrol’s aromatic rings was confirmed via X-ray diffraction .
  • Reactivity Trends : Chloro-substituted benzhydrols undergo nucleophilic displacement more readily than methoxy analogs, as demonstrated in SNAr reactions .

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